1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-
CAS No.: 110314-42-6
Cat. No.: VC20782705
Molecular Formula: C18H12N2O4
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110314-42-6 |
|---|---|
| Molecular Formula | C18H12N2O4 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 5-(1-benzofuran-2-carbonylamino)-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H12N2O4/c21-17(16-9-10-3-1-2-4-15(10)24-16)19-12-5-6-13-11(7-12)8-14(20-13)18(22)23/h1-9,20H,(H,19,21)(H,22,23) |
| Standard InChI Key | BYSRZPAQWYCFMD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- is characterized by a complex heterocyclic structure that includes an indole core with specific functional group modifications. The compound features a carboxylic acid group at position 2 of the indole ring and a benzofuranylcarbonyl amino group attached at position 5, creating a unique chemical entity with specific binding capabilities. This structural arrangement is critical for its biological function, particularly its ability to interact with metal ions in enzyme active sites.
Physical and Chemical Properties
The physical and chemical properties of this compound are essential for understanding its pharmacological behavior and synthesis requirements. The compound's data is summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 110314-42-6 |
| Molecular Formula | C18H12N2O4 |
| Molecular Weight | 320.3 g/mol |
| Appearance | Not specified in available data |
| Solubility | Limited information in search results |
| Classification | Synthetic organic compound |
| Primary Use | Research, potential HIV-1 integrase inhibitor |
The compound's structure features multiple functional groups, including a carboxylic acid moiety, amide linkage, and two heterocyclic ring systems (indole and benzofuran), which contribute to its unique chemical behavior and biological interactions. These structural elements enable specific molecular interactions that are crucial for its inhibitory effects against viral enzymes.
Biological Activity and Mechanism of Action
HIV-1 Integrase Inhibition
The primary biological activity of 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- centers on its ability to inhibit HIV-1 integrase, an essential enzyme in the viral replication cycle. HIV-1 integrase is responsible for incorporating viral DNA into the host cell genome, making it a critical target for antiviral therapy. Research has demonstrated that this compound can effectively disrupt the integrase's function, potentially preventing viral replication.
Studies of indole-2-carboxylic acid derivatives have shown promising results in inhibiting the strand transfer of integrase. Related research has confirmed that the parent compound, indole-2-carboxylic acid, can inhibit integration of viral DNA with an IC50 of 32.37 μM, while optimized derivatives have shown significantly improved potency . For instance, compound 17a, a derivative developed through structural optimization of the indole-2-carboxylic acid scaffold, demonstrated marked inhibition of integrase with an IC50 value of 3.11 μM . These findings underscore the potential of this chemical class in antiviral research.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- involves chelation of magnesium ions within the active site of HIV-1 integrase. The compound's indole core and carboxyl group play crucial roles in this interaction by forming coordination bonds with Mg2+ ions that are essential for the catalytic activity of the enzyme. This metal chelation disrupts the normal function of integrase, preventing it from carrying out the strand transfer reaction necessary for viral replication.
Molecular docking studies have provided insights into this interaction. The indole nitrogen and 2-carboxyl group have been shown to chelate two metal ions within the active site of HIV-1 integrase . Additionally, π-stacking interactions between the indole core and viral DNA nucleotides (particularly dA21) further contribute to the compound's binding affinity and inhibitory effect . This multi-modal binding approach explains why this class of compounds is effective against integrase and highlights potential avenues for further optimization.
Structural Optimizations and Research Findings
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have generated valuable insights into the structural requirements for optimal integrase inhibition. Modifications at specific positions of the indole core and attached groups have been explored to enhance binding affinity and efficacy against HIV-1 integrase. These studies have revealed that certain structural features are critical for biological activity.
For example, research on related indole-2-carboxylic acid benzylidene-hydrazides has demonstrated that substitution at the 3-position of the indole ring significantly influences apoptotic activity . Although this represents a different biological endpoint, it highlights the importance of specific structural modifications in modulating the activity of indole-2-carboxylic acid derivatives. Similar principles apply to integrase inhibition, where strategic modifications can enhance metal chelation and interactions with viral DNA.
Optimization Strategies
Synthesis and Preparation
Synthetic Approaches
The synthesis of 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- typically involves multiple chemical steps, beginning with the preparation of the indole core structure and the benzofuranylcarbonyl group separately, followed by their strategic coupling. The synthetic route must be carefully designed to ensure the correct positioning of functional groups and to maintain the integrity of the sensitive indole structure throughout the reaction sequence.
The reaction conditions for these syntheses are optimized to ensure high purity and yield of the final product. This optimization might involve careful temperature control, selection of appropriate solvents, and use of specific catalysts to facilitate key reaction steps. The multi-step nature of this synthesis requires expertise in organic chemical techniques and careful purification procedures to isolate the target compound.
Purification and Characterization
After synthesis, the compound must undergo purification and thorough characterization to confirm its identity and assess its purity. Standard purification methods such as recrystallization, column chromatography, or preparative HPLC may be employed depending on the specific impurities present. Characterization typically involves spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm the structural features and purity of the synthesized compound.
Research Applications
Antiviral Research
The primary research application of 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- lies in antiviral research, particularly in the development of HIV-1 integrase inhibitors. As HIV-1 continues to be a global health challenge with emerging resistance to existing medications, research into novel inhibitory mechanisms and compounds remains crucial. This compound and its derivatives represent a promising class of potential therapeutic agents.
The compound serves as a valuable tool for studying enzyme-inhibitor interactions and developing new therapeutic agents. Its unique structure makes it useful for investigating the structural requirements for effective integrase inhibition and for understanding the molecular mechanisms involved in this process. Such fundamental research contributes to the broader field of antiviral drug development.
Comparative Analysis with Related Compounds
The study of 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- benefits from comparative analysis with structurally related compounds. For instance, related compound 1H-Indole-2-carboxylic acid, 5-[[[5-[(phenylmethoxy)carbonyl]-2-benzofuranyl]carbonyl]amino]- (CAS: 138730-77-5) features an additional phenylmethoxy carbonyl group , which might confer different biological properties or enhanced binding characteristics.
Similarly, the simpler 2-Indolecarboxylic acid has been identified as a strong inhibitor of lipid peroxidation , suggesting that compounds in this class may possess multiple biological activities beyond integrase inhibition. These comparative studies help researchers understand the versatility of the indole-2-carboxylic acid scaffold and may inspire new applications or structural modifications.
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